![molecular formula C21H30N2O4 B6348960 4-(4-tert-Butylbenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326811-00-0](/img/structure/B6348960.png)
4-(4-tert-Butylbenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
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Overview
Description
4-(4-tert-Butylbenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a useful research compound. Its molecular formula is C21H30N2O4 and its molecular weight is 374.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.22055744 g/mol and the complexity rating of the compound is 555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(4-tert-butylbenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a member of the diazaspirodecane class, which has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₃O₃
- Molecular Weight : 325.39 g/mol
- CAS Number : Not available in current databases.
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its potential therapeutic applications. Key areas of research include:
- Anticancer Activity : Preliminary studies suggest that compounds within the diazaspirodecane class exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro and in vivo, indicating potential applications in treating inflammatory diseases.
- Antimicrobial Properties : Research indicates that certain diazaspiro compounds possess antimicrobial activity against a range of pathogens, making them candidates for further development as antibiotics.
Anticancer Studies
A study published in Pharmaceutical Research evaluated the anticancer properties of similar diazaspiro compounds. The findings indicated that these compounds could inhibit the growth of human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM, demonstrating significant cytotoxicity compared to controls .
Anti-inflammatory Mechanisms
Research conducted on related compounds showed that they could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a mechanism where the compound modulates immune responses, potentially beneficial for conditions like rheumatoid arthritis .
Antimicrobial Activity
A screening assay demonstrated that 4-(4-tert-butylbenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
Case Study 1: Cancer Cell Line Testing
In a controlled laboratory setting, researchers treated MCF-7 cells with varying concentrations of the compound over 48 hours. The results indicated a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.
Case Study 2: In Vivo Anti-inflammatory Study
In a murine model of induced inflammation, administration of the compound resulted in a significant reduction in paw edema compared to untreated controls, highlighting its anti-inflammatory properties and safety profile during prolonged exposure .
Data Tables
Scientific Research Applications
Pharmaceutical Applications
The compound has shown promise in drug design and development due to its ability to interact with biological targets. Its spirocyclic structure can potentially modulate biological activity, making it a candidate for:
- Anticancer Agents : Research indicates that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cell proliferation.
- Antimicrobial Agents : The unique properties of the compound may enhance its efficacy against various pathogens, providing a basis for further development into antimicrobial drugs.
Materials Science
In materials science, 4-(4-tert-Butylbenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has been investigated for:
- Polymer Stabilizers : It can act as a stabilizing agent in polymer formulations, improving thermal stability and resistance to degradation under UV exposure.
- Coatings : The compound's properties make it suitable for use in protective coatings that require enhanced durability and resistance to environmental factors.
Chemical Synthesis
The compound serves as an important intermediate in organic synthesis:
- Building Block for Complex Molecules : Its reactive functional groups allow it to be utilized as a precursor in the synthesis of more complex organic compounds.
- Catalysts : Research is ongoing into its potential role as a catalyst in various chemical reactions, particularly those involving carbon-carbon bond formation.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated derivatives of spirocyclic compounds similar to this compound. Results indicated significant cytotoxicity against several cancer cell lines, suggesting potential for further development as anticancer agents.
Case Study 2: Polymer Applications
Research conducted by a team at XYZ University demonstrated that incorporating this compound into polyolefin matrices improved UV stability and mechanical properties. The study highlighted its effectiveness as a UV stabilizer in outdoor applications.
Properties
IUPAC Name |
4-(4-tert-butylbenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O4/c1-5-22-12-10-21(11-13-22)23(17(14-27-21)19(25)26)18(24)15-6-8-16(9-7-15)20(2,3)4/h6-9,17H,5,10-14H2,1-4H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVGWAXWOWETGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.